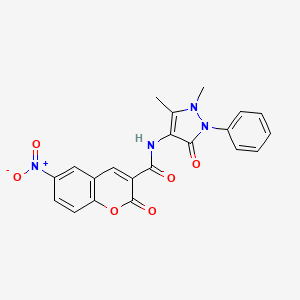

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O6/c1-12-18(20(27)24(23(12)2)14-6-4-3-5-7-14)22-19(26)16-11-13-10-15(25(29)30)8-9-17(13)31-21(16)28/h3-11H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPCUXJIUWTDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring fused with a chromene moiety. Its molecular formula is with a molecular weight of approximately 450.545 g/mol. The synthesis typically involves multicomponent reactions (MCRs), which are efficient for generating diverse chemical entities in a single step .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H18N6O4 |

| Molecular Weight | 450.545 g/mol |

| CAS Number | 328109-02-0 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of specific signaling pathways, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrate significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in various models of inflammation. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Properties

Emerging research highlights the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds may help mitigate oxidative stress and neuronal apoptosis, suggesting their potential in treating conditions like Alzheimer's disease .

Case Studies

- Anticancer Study : A study involving the evaluation of pyrazole derivatives demonstrated that one derivative exhibited an IC50 value of 0.5 nM against ROCK2, outperforming traditional inhibitors like netarsudil . This highlights the potential for developing more effective anticancer therapies.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related chromene derivatives against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 12 to 16 μM, indicating significant antibacterial activity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. The structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide suggests that it may interact with various cellular targets involved in cancer progression.

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly reduces the viability of MCF-7 breast cancer cells, suggesting its potential as a therapeutic agent for breast cancer treatment.

- Lung Cancer : Another study indicated that the compound effectively induces apoptosis in A549 lung cancer cells, highlighting its broad-spectrum anticancer activity.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent.

Mechanism

The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). By blocking these pathways, the compound can reduce inflammation and associated pain.

Research Findings

A study conducted on animal models of inflammation demonstrated a significant reduction in edema and inflammatory markers following treatment with this compound. These findings suggest its potential for therapeutic use in conditions such as arthritis and other inflammatory diseases.

Neuropharmacological Applications

The neuroprotective properties of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-y)-6-nitro-2-oxo-2H-chromene -3-carboxamide have also been investigated.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage. Its ability to scavenge free radicals could play a crucial role in preventing neurodegenerative diseases.

Case Studies

- Alzheimer's Disease : Preliminary studies have shown that the compound can inhibit acetylcholinesterase activity, which is beneficial for enhancing cognitive function in Alzheimer's disease models.

- Parkinson's Disease : The neuroprotective effects observed in dopaminergic neurons suggest a potential application in treating Parkinson's disease.

Chemical Reactions Analysis

Pyrazole Ring Formation

Pyrazole rings are commonly synthesized through the condensation of hydrazine derivatives with ketones or aldehydes. This process involves the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Chromene Ring Formation

Chromene rings can be formed through the condensation of salicylaldehydes with active methylene compounds. This reaction typically involves a base catalyst and proceeds through a series of steps including condensation, cyclization, and dehydration .

Nitration Reactions

Nitration of aromatic rings, such as those found in chromene derivatives, can be achieved using nitric acid in the presence of a strong acid catalyst like sulfuric acid. This reaction introduces a nitro group onto the aromatic ring, which can significantly alter the compound's chemical properties.

Potential Chemical Reactions

Given the structure of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide , several potential chemical reactions could occur:

-

Hydrolysis : The amide group could undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine.

-

Reduction : The nitro group could be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

-

Coupling Reactions : The presence of the nitro group could facilitate further functionalization through coupling reactions.

Table 1: Potential Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/Basic | Carboxylic Acid + Amine |

| Reduction | H2/Catalyst | Amine Derivative |

| Coupling | Various Catalysts | Functionalized Derivatives |

Table 2: Spectroscopic Data for Similar Compounds

| Compound Feature | Spectroscopic Data |

|---|---|

| Carbonyl Group | IR: 1718 cm^-1 |

| Amide Group | IR: 3300-3500 cm^-1 |

| Nitro Group | IR: 1350-1400 cm^-1 |

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide ():

- Structure : Features a 4-nitrophenylacetamide substituent instead of the chromene-carboxamide group.

- Crystallography : The pyrazole ring is nearly planar, with a dihedral angle of 67.0° between the pyrazole and 4-nitrophenyl rings .

- Hydrogen Bonding : Forms N–H⋯O and C–H⋯O interactions, creating 2-D supramolecular networks .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (–14):

Chromene and Coumarin Derivatives

- The nitro group may enhance π-stacking or dipole interactions in crystal packing.

Physicochemical and Spectral Properties

Melting Points :

Spectroscopy :

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide?

Answer:

The compound can be synthesized via amide coupling between a pyrazole-4-amine derivative (e.g., 4-aminoantipyrine) and a chromene carboxylic acid derivative. A common method involves:

- Reacting 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with 4-aminoantipyrine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane or DMF.

- Triethylamine is often added to maintain a basic pH (~273 K) to facilitate the reaction, followed by extraction and purification via column chromatography .

- Key parameters include reaction time (3–6 hours), solvent choice (polar aprotic solvents enhance yield), and stoichiometric ratios (1:1 acid-to-amine ratio) .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

A combination of spectroscopic and crystallographic techniques is used:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, the pyrazole ring planarity and dihedral angles between aromatic rings (e.g., 67.0° between pyrazole and nitrophenyl groups) can be quantified .

- NMR and IR spectroscopy: Confirm functional groups (e.g., nitro group at ~1520 cm⁻¹ in IR; pyrazole protons at δ 2.1–2.5 ppm in ¹H NMR) .

- Mass spectrometry: Validates molecular weight (e.g., [M+H]⁺ peak at m/z 423.3) .

Advanced: How can crystallographic data resolve contradictions in reported biological activities of similar pyrazole-chromene hybrids?

Answer:

Structural features such as dihedral angles and intermolecular interactions influence bioactivity. For instance:

- A smaller dihedral angle between the pyrazole and chromene rings (e.g., <60°) may enhance π-π stacking with biological targets, increasing antimicrobial potency .

- Hydrogen-bonding motifs (e.g., N–H···O interactions forming R₂²(10) networks) can improve solubility and membrane permeability, explaining discrepancies in cytotoxicity across studies .

- Researchers should compare crystal packing (e.g., 2D vs. 3D networks) and substituent effects (e.g., nitro vs. methylsulfanyl groups) to rationalize activity variations .

Advanced: What strategies optimize reaction yields when synthesizing nitro-substituted chromene derivatives?

Answer:

- Nitro group stabilization: Use electron-withdrawing groups (e.g., carboxamide) to mitigate nitro reduction side reactions.

- Catalyst selection: EDC·HCl outperforms DCC in polar solvents (e.g., DMF) due to better solubility and reduced byproduct formation .

- Temperature control: Maintain low temperatures (273–298 K) during coupling to prevent nitro group decomposition .

- Purification: Employ gradient elution in column chromatography (hexane/ethyl acetate) to separate nitro-containing byproducts .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking studies: Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2 or bacterial topoisomerases). Focus on the nitro group’s electrostatic potential and the chromene ring’s planarity for hydrophobic interactions .

- MD simulations: Assess stability of hydrogen bonds between the carboxamide group and active-site residues (e.g., Arg120 in COX-2) over 100-ns trajectories .

- QSAR models: Correlate substituent effects (e.g., nitro position) with bioactivity data from analogs to prioritize synthetic targets .

Basic: What biological screening assays are suitable for initial evaluation?

Answer:

- Antimicrobial activity: Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anti-inflammatory potential: COX-2 inhibition assays using ELISA kits .

- Anticancer screening: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .

Advanced: How to address discrepancies in thermal stability data during DSC analysis?

Answer:

- Sample preparation: Ensure uniform crystallinity by recrystallizing from a single solvent (e.g., methanol) .

- Heating rate: Use slow rates (5–10°C/min) to detect subtle phase transitions (e.g., glass transitions in amorphous impurities) .

- Cross-validate with TGA: Correlate weight loss events (e.g., decomposition at >250°C) with DSC endotherms .

Advanced: What experimental designs can elucidate the nitro group’s role in photophysical properties?

Answer:

- UV-vis spectroscopy: Compare λmax of nitro vs. non-nitro analogs (e.g., 350 nm vs. 310 nm) in ethanol .

- Fluorescence quenching assays: Measure emission intensity changes in the presence of electron-deficient quenchers (e.g., acrylamide) .

- TD-DFT calculations: Predict excited-state transitions and compare with experimental spectra to assign charge-transfer pathways .

Table 1: Key Crystallographic Parameters from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.